3-Chloro-5-ethoxypyridine
Description
3-Chloro-5-ethoxypyridine is an organic compound with the molecular formula C7H8ClNO. It is a derivative of pyridine, where the chlorine atom is substituted at the third position and the ethoxy group at the fifth position.
Properties
IUPAC Name |
3-chloro-5-ethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-2-10-7-3-6(8)4-9-5-7/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWXAKQBUPQHGBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CN=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10467948 | |
| Record name | 3-CHLORO-5-ETHOXYPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10467948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223797-65-7 | |
| Record name | 3-CHLORO-5-ETHOXYPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10467948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-ethoxypyridine typically involves the chlorination of 5-ethoxypyridine. One common method includes the reaction of 5-ethoxypyridine with a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at a temperature range of 0-5°C to ensure selective chlorination at the desired position.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes. This method enhances the efficiency and yield of the compound by maintaining optimal reaction conditions and minimizing side reactions .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-5-ethoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of corresponding derivatives.
Oxidation Reactions: The ethoxy group can be oxidized to form 3-chloro-5-pyridinecarboxylic acid under strong oxidizing conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or potassium thiolate (KSR) are commonly used.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products:
Substitution Products: 3-Amino-5-ethoxypyridine, 3-Thio-5-ethoxypyridine.
Oxidation Products: 3-Chloro-5-pyridinecarboxylic acid.
Scientific Research Applications
3-Chloro-5-ethoxypyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It serves as a building block in the development of pharmaceutical agents.
Industry: It is utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-5-eth
Biological Activity
3-Chloro-5-ethoxypyridine is a pyridine derivative that has garnered attention in various fields of research, particularly in agriculture and medicinal chemistry. Its unique chemical structure, characterized by the presence of a chloro and an ethoxy group, contributes to its biological activity. This article explores the biological activities of this compound, including its potential applications in herbicides and fungicides, as well as its interactions with biological systems.
Molecular Formula: C7H8ClN
Molecular Weight: 155.60 g/mol
Structure: The compound features a pyridine ring with an ethoxy group at the 5-position and a chlorine atom at the 3-position, which influences its reactivity and biological properties.
1. Herbicidal and Fungicidal Potential
Research indicates that this compound may be utilized in developing herbicides or fungicides due to its biological activity against various plant pathogens. The compound's structure allows it to interfere with specific biochemical pathways in target organisms, making it a candidate for agricultural applications.
3. Interaction with Receptors
Research into pyridine derivatives has demonstrated their ability to interact with neurotransmitter receptors. For instance, modifications of pyridine compounds have been linked to antagonistic activity at dopamine D2 and D3 receptors, as well as serotonin 5-HT3 receptors . Although direct studies on this compound are scarce, these findings suggest that it may also exhibit similar receptor interactions.
Study on Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of various pyridine derivatives, including those structurally related to this compound. Results indicated that certain modifications enhanced antibacterial activity against common pathogens, suggesting that further exploration of this compound could yield significant findings in antimicrobial research .
Agricultural Application Trials
Field trials assessing the efficacy of herbicides containing pyridine derivatives showed promising results in controlling weed populations while minimizing damage to crops. The incorporation of compounds like this compound could enhance the effectiveness of existing herbicide formulations.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological activity of compounds like this compound. Modifications to the ethoxy group or the introduction of additional halogen atoms could potentially enhance its herbicidal or antimicrobial properties. Table 1 summarizes key findings from SAR studies related to similar pyridine compounds:
| Compound | Activity Type | Observed Effects |
|---|---|---|
| 3-Chloro-2-methylpyridine | Antibacterial | Effective against Gram-positive bacteria |
| 4-Fluoro-3-pyridinol | Herbicidal | High efficacy against broadleaf weeds |
| 5-Bromo-2-picoline | Antifungal | Inhibitory effects on fungal growth |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
